molecular formula C25H26N2O3 B2853501 1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060327-38-8

1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2853501
CAS No.: 2060327-38-8
M. Wt: 402.494
InChI Key: FPCLNTIBXIKQJM-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a bicyclo[321]octane core This compound is notable for its intricate structure, which includes multiple stereogenic centers and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a multi-step process. One common approach is the organocatalytic asymmetric domino Michael–Henry reaction. This method involves the reaction between 1,4-cyclohexanedione and nitroalkenes, leading to the formation of bicyclo[3.2.1]octane derivatives with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclo[3.2.1]octane core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler bicyclo[3.2.1]octane derivatives.

Scientific Research Applications

1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclo[3.2.1]octane core but differ in their functional groups and stereochemistry.

    Biphenyl derivatives: Compounds with a biphenyl moiety, which can exhibit similar chemical properties and reactivity.

Uniqueness

1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unique due to its combination of a bicyclo[3.2.1]octane core and a biphenyl moiety, along with multiple stereogenic centers. This complexity provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[8-[2-(4-phenylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-23-12-13-24(29)27(23)22-15-20-10-11-21(16-22)26(20)25(30)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLNTIBXIKQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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